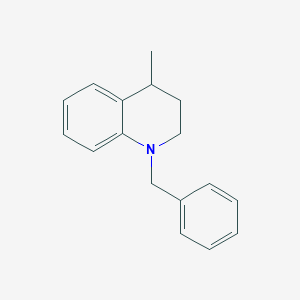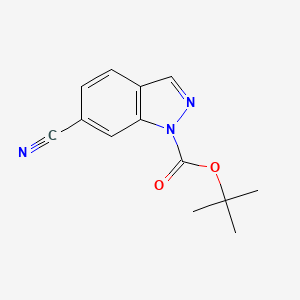
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole is a synthetic organic compound with a molecular formula of C15H18FN2. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoroindole and 1-ethyl-4-piperidone as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 5-fluoroindole is first deprotonated by the base, followed by nucleophilic addition to the 1-ethyl-4-piperidone, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The fluorine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the reduced indole derivative.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
類似化合物との比較
Similar Compounds
- 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
- 1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate
Uniqueness
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole is unique due to the presence of the fluorine atom in the indole ring, which can significantly influence its chemical reactivity and biological activity compared to its non-fluorinated analogs.
特性
分子式 |
C15H17FN2 |
|---|---|
分子量 |
244.31 g/mol |
IUPAC名 |
3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-5-fluoro-1H-indole |
InChI |
InChI=1S/C15H17FN2/c1-2-18-7-5-11(6-8-18)14-10-17-15-4-3-12(16)9-13(14)15/h3-5,9-10,17H,2,6-8H2,1H3 |
InChIキー |
FTXJUSWPOBJLPP-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide](/img/structure/B11870182.png)






![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870221.png)






